molecular formula C7H16ClNO5 B11828926 Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl

Cat. No.: B11828926
M. Wt: 229.66 g/mol
InChI Key: GFQAHWOAVJXCGH-GQYLKJDFSA-N
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Description

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl is a chemical compound with the molecular formula C7H15NO5·HCl. It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an amino group, and the compound is further modified by the addition of a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl or benzyl groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected glucose derivative is then subjected to a reaction with ammonia or an amine to introduce the amino group at the sixth position.

    Methylation: The compound is methylated using methyl iodide or dimethyl sulfate.

    Deprotection: The protecting groups are removed to yield the final product

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound can also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5+,6-,7+;/m1./s1

InChI Key

GFQAHWOAVJXCGH-GQYLKJDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O.Cl

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O.Cl

Origin of Product

United States

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